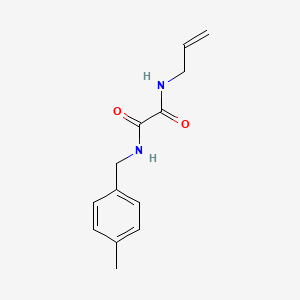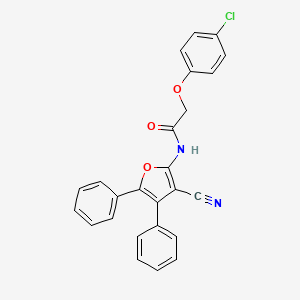![molecular formula C17H30N4O2 B5157567 N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine, commonly known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMAP is a tertiary amine that is widely used as a catalyst in organic synthesis. Its unique structure and properties have made it a valuable tool in many scientific fields, including medicinal chemistry, materials science, and biochemistry.
Mécanisme D'action
DMAP acts as a nucleophilic catalyst, facilitating reactions by increasing the reactivity of electrophilic species. It is particularly effective in acylation reactions, where it acts as a proton acceptor and stabilizes the intermediate species. DMAP has also been shown to catalyze the formation of C-C bonds and the oxidation of alcohols.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have shown that DMAP can inhibit the growth of cancer cells and has anti-inflammatory properties. More research is needed to fully understand the potential health benefits and risks of DMAP.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAP in lab experiments include its high catalytic activity, low toxicity, and ease of use. DMAP is also relatively inexpensive and readily available. However, DMAP can be sensitive to air and moisture, and its reactivity can be affected by impurities. It is also important to handle DMAP with care, as it can be harmful if ingested or inhaled.
Orientations Futures
There are many potential future directions for research involving DMAP. One area of interest is the development of new catalytic reactions using DMAP and related compounds. Another area of research is the modification of biomolecules using DMAP, which could have applications in drug discovery and development. Additionally, more research is needed to understand the potential health benefits and risks of DMAP.
Méthodes De Synthèse
DMAP can be synthesized through a variety of methods, including the reaction of 3-dimethylaminopropylamine with 4-nitrobenzyl chloride in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
Applications De Recherche Scientifique
DMAP has found widespread use in scientific research due to its ability to catalyze a variety of chemical reactions. It has been used in the synthesis of pharmaceuticals, natural products, and materials. DMAP has also been used as a reagent in the analysis of biological samples and as a tool for the modification of biomolecules.
Propriétés
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-18(2)11-5-13-20(14-6-12-19(3)4)15-16-7-9-17(10-8-16)21(22)23/h7-10H,5-6,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTUDNMSJYBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)
![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)



![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)

![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)